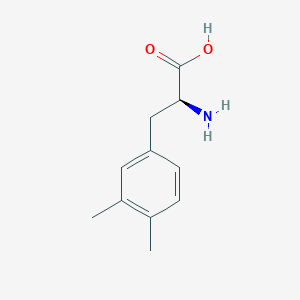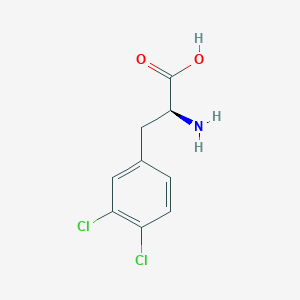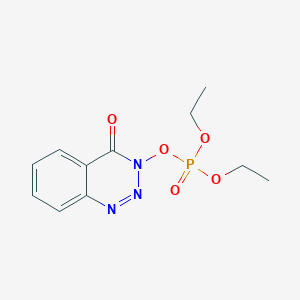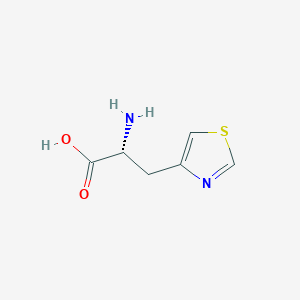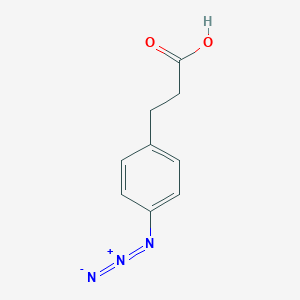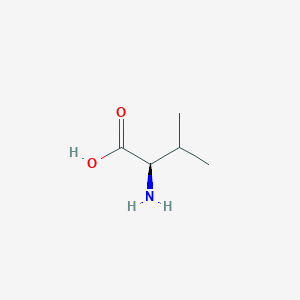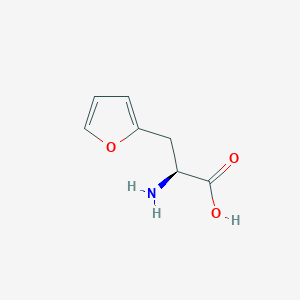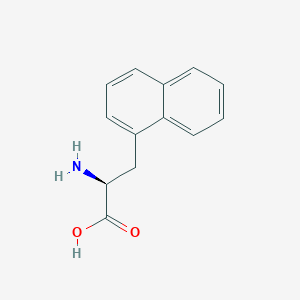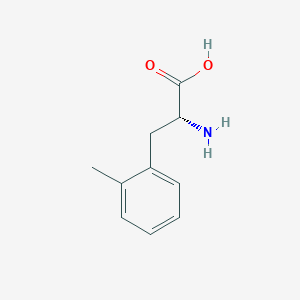
(R)-2-Amino-3-(o-tolyl)propanoic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “®-2-Amino-3-(o-tolyl)propanoic acid” is defined by its molecular formula, C10H13NO2. The InChI code for this compound is 1S/C10H13NO2/c1-7-4-2-3-5-8(7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 . For a detailed molecular structure, it is recommended to refer to a chemical structure database or software .Physical And Chemical Properties Analysis
“®-2-Amino-3-(o-tolyl)propanoic acid” is a white to off-white powder or crystals . It has a molecular weight of 179.22 g/mol. The compound should be stored at room temperature . For more detailed physical and chemical properties, it is recommended to refer to a specific chemical properties database or MSDS .Applications De Recherche Scientifique
Peptide Synthesis
®-2-Amino-3-(o-tolyl)propanoic acid: is widely used in the synthesis of peptides. Due to its chiral nature and steric hindrance provided by the methyl group, it can introduce conformational stability in peptide chains. This is particularly useful in the development of peptide-based pharmaceuticals where the shape and rigidity of the molecule can influence its biological activity .
Enzyme Inhibition Studies
The compound’s structure allows it to act as an inhibitor for certain enzymes. By mimicking the transition state of enzyme-catalyzed reactions, it can bind to the active site of the enzyme, thus providing insights into enzyme mechanisms and aiding in the design of more effective drugs .
Chiral Resolution Agents
In the field of analytical chemistry, 2-Methyl-D-phenylalanine can be used as a chiral resolution agent. It helps in separating enantiomers of racemic mixtures, which is crucial for the production of enantiomerically pure substances in pharmaceuticals .
Material Science
The compound’s ability to form stable crystals makes it a candidate for use in material science, particularly in the development of organic semiconductors and other electronic materials where precise molecular packing is required .
Bioconversion Processes
Recent studies have shown that 2-Methyl-D-phenylalanine can be produced through bioconversion processes using E. coli from inexpensive aromatic precursors. This opens up sustainable and cost-effective methods for producing this valuable amino acid on an industrial scale .
Neurological Disorder Research
The metabolism of phenylalanine and its derivatives is closely linked to several neurological disorders. Research into compounds like 2-Methyl-D-phenylalanine can provide insights into the pathogenesis of these disorders and lead to the development of novel therapeutic strategies .
Synthesis of Pharmaceutically Active Compounds
2-Methyl-D-phenylalanine: is used in the synthesis of a variety of pharmaceutically active compounds. Its incorporation into drug molecules can enhance their pharmacokinetic properties, such as increased stability and improved bioavailability .
Catalysis
The compound has potential applications in catalysis, particularly in reactions involving the selective oxidation of alcohols to acids. Its structure could provide a framework for designing new catalysts that are more efficient and environmentally friendly .
Mécanisme D'action
The mechanism of action of “®-2-Amino-3-(o-tolyl)propanoic acid” is not available in the retrieved data. The mechanism of action of a compound usually refers to its interactions with biological systems, such as its binding to specific receptors or enzymes. For detailed information on the mechanism of action, it is recommended to refer to specific biochemical or pharmacological databases or literature .
Safety and Hazards
The safety information for “®-2-Amino-3-(o-tolyl)propanoic acid” indicates that it has the following hazard statements: H302, H315, H319, H335 . This means that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305, P338, P351, which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do .
Orientations Futures
The future directions for the use and study of “®-2-Amino-3-(o-tolyl)propanoic acid” are not available in the retrieved data. The future directions could include its potential applications in various fields such as medicine, biochemistry, materials science, etc., based on its properties and functionalities. For detailed information on the future directions, it is recommended to refer to the latest research literature and patents .
Propriétés
IUPAC Name |
(2R)-2-amino-3-(2-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKDLSKDKUGSB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313334 | |
| Record name | 2-Methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(o-tolyl)propanoic acid | |
CAS RN |
80126-54-1 | |
| Record name | 2-Methyl-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80126-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301313334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



